molecular formula C30H37N3O2 B2649771 2-(2-(4-(2-((3r,5r,7r)-adamantan-1-yl)ethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 2034569-69-0

2-(2-(4-(2-((3r,5r,7r)-adamantan-1-yl)ethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B2649771
CAS No.: 2034569-69-0
M. Wt: 471.645
InChI Key: ADURSMQYZUPIDA-UHFFFAOYSA-N
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Description

2-(2-(4-(2-((3r,5r,7r)-adamantan-1-yl)ethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound with a unique structure that combines an adamantane moiety with a benzoisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-(2-((3r,5r,7r)-adamantan-1-yl)ethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the adamantane derivative, followed by the introduction of the piperazine ring. The final step involves the formation of the benzoisoquinoline core through cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-(2-((3r,5r,7r)-adamantan-1-yl)ethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzoisoquinoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(2-(4-(2-((3r,5r,7r)-adamantan-1-yl)ethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-(4-(2-((3r,5r,7r)-adamantan-1-yl)ethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets. The adamantane moiety may enhance the compound’s ability to cross cell membranes, while the piperazine ring can interact with receptors or enzymes. The benzoisoquinoline core may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(4-(2-(adamantan-1-yl)ethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione: Similar structure but lacks the stereochemistry of the adamantane moiety.

    2-(2-(4-(2-(adamantan-1-yl)ethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione: Another similar compound with slight variations in the piperazine ring.

Uniqueness

The unique combination of the adamantane moiety, piperazine ring, and benzoisoquinoline core in 2-(2-(4-(2-((3r,5r,7r)-adamantan-1-yl)ethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione provides it with distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[2-[4-[2-(1-adamantyl)ethyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37N3O2/c34-28-25-5-1-3-24-4-2-6-26(27(24)25)29(35)33(28)14-13-32-11-9-31(10-12-32)8-7-30-18-21-15-22(19-30)17-23(16-21)20-30/h1-6,21-23H,7-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADURSMQYZUPIDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC23CC4CC(C2)CC(C4)C3)CCN5C(=O)C6=CC=CC7=C6C(=CC=C7)C5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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